"Desisobutyl-n-butyl Bortezomib" CAS number 1104011-35-9
"Desisobutyl-n-butyl Bortezomib" CAS number 1104011-35-9
The following technical guide details the chemical, mechanistic, and analytical profile of Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) . This document is structured for pharmaceutical scientists engaged in the development, quality control, and regulatory filing of proteasome inhibitors.
Structural Analog & Critical Process Impurity in Bortezomib Manufacturing
Executive Summary
Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is a structural isomer and specific process-related impurity of the antineoplastic agent Bortezomib (Velcade®). Chemically defined as B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid, this compound arises from the substitution of the characteristic isobutyl side chain at the P1 position with an n-butyl moiety.
Control of this impurity is critical due to its isomeric nature, which presents significant separation challenges during High-Performance Liquid Chromatography (HPLC) analysis, and its potential to alter the structure-activity relationship (SAR) within the 20S proteasome’s chymotrypsin-like active site.
Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6]
The core structural deviation lies in the alkyl side chain attached to the alpha-carbon of the boronic acid pharmacophore. While Bortezomib possesses a branched isobutyl group (mimicking Leucine), the impurity possesses a linear n-butyl group (mimicking Norleucine).
Comparative Data Table
| Feature | Bortezomib (API) | Desisobutyl-n-butyl Impurity |
| CAS Number | 179324-69-7 | 1104011-35-9 |
| Molecular Formula | C₁₉H₂₅BN₄O₄ | C₁₉H₂₅BN₄O₄ |
| Molecular Weight | 384.24 g/mol | 384.24 g/mol |
| Side Chain (P1) | Isobutyl (–CH₂–CH(CH₃)₂) | n-Butyl (–CH₂–CH₂–CH₂–CH₃) |
| Stereochemistry | (1R, 2S) | (1R, 2S) |
| Isomer Type | Reference | Structural Isomer (Chain Isomer) |
| Predicted LogP | ~1.5 - 2.0 | ~1.6 - 2.1 (Slightly higher hydrophobicity) |
Structural Visualization
The following diagram contrasts the steric topography of the API against the impurity, highlighting the P1 pharmacophore shift.
Figure 1: Structural divergence at the P1 position. Green indicates the desired pharmacophore; Red indicates the linear impurity chain.
Mechanistic Origin: The "Wrong Starting Material" Pathway
The formation of Desisobutyl-n-butyl Bortezomib is not a degradation event but a synthesis-driven error . It tracks back to the quality of the alkyl halide or boronic ester starting materials used to construct the leucine-analog fragment.
Synthesis Context
Bortezomib is typically synthesized via a convergent route involving:
-
Fragment A: N-Pyrazinecarbonyl-L-phenylalanine.[1]
-
Fragment B: (1R)-1-amino-3-methylbutylboronic acid pinanediol ester.
Root Cause: If the synthesis of Fragment B utilizes n-butyl bromide (1-bromobutane) or n-butylboronic acid instead of the required isobutyl bromide (1-bromo-2-methylpropane) or isobutylboronic acid , the linear chain is incorporated irreversibly. This often occurs due to isomeric contamination in bulk commodity reagents (e.g., isobutyl bromide contaminated with 0.5% n-butyl bromide).
Formation Pathway Diagram
Figure 2: Parallel synthesis tracking the propagation of the n-butyl contaminant into the final drug substance.
Analytical Characterization Strategy
Detecting CAS 1104011-35-9 requires high-resolution techniques because it is an isomer of the parent drug. Standard low-resolution Mass Spectrometry (MS) cannot distinguish them solely by molecular ion (
4.1. Separation Challenges (HPLC)
The linear n-butyl chain confers slightly different hydrophobicity and hydrodynamic volume compared to the branched isobutyl group.
-
Reverse Phase (RP-HPLC): The impurity typically elutes after Bortezomib due to the slightly higher lipophilicity of the linear n-butyl chain (better surface contact with C18 ligands) compared to the bulky isobutyl group.
-
Critical Pair Resolution: The resolution (
) between Bortezomib and this impurity is a key system suitability parameter.
4.2. Recommended Protocol
-
Column: C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm). Phenyl-hexyl phases often provide superior selectivity for isomeric side chains due to pi-pi interactions with the phenylalanine backbone.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile (ACN).
-
-
Gradient: Shallow gradient (e.g., 25% B to 45% B over 20 minutes) is required to maximize selectivity (
). -
Detection: UV at 270 nm (Pyrazine chromophore).
4.3. Identification Criteria
Since MS mass is identical, identification relies on:
-
Retention Time Matching: Comparison against a qualified Reference Standard (CAS 1104011-35-9).
-
MS/MS Fragmentation: While parent ions are identical, fragmentation patterns (MS2) may show subtle intensity differences in the alkyl-boronate fragment, though they are often indistinguishable. Chromatographic separation is the primary control.
Biological Impact & Toxicology (SAR)
The presence of Desisobutyl-n-butyl Bortezomib is not merely a purity concern; it represents a "Eutomer vs. Distomer" scenario in terms of binding kinetics, although both are chemically stable.
-
Target: 20S Proteasome (Chymotrypsin-like site,
5 subunit). -
Binding Pocket (S1): The S1 pocket of the
5 subunit is a hydrophobic cavity designed to accept bulky residues like Phenylalanine, Tyrosine, or Leucine. -
SAR Implication: The isobutyl group of Bortezomib fills this pocket efficiently, maximizing Van der Waals interactions. The n-butyl group, being linear and less sterically demanding in width but longer, may not fill the pocket as tightly, potentially leading to a higher
(lower potency). -
Regulatory Status: As a process impurity, it must be controlled below the identification threshold (0.10%) or qualification threshold (0.15%) as per ICH Q3A(R2) guidelines. If it exceeds 0.15%, toxicological qualification is mandatory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bortezomib. Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report: Velcade (Bortezomib). Procedure No. EMEA/H/C/000539. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
